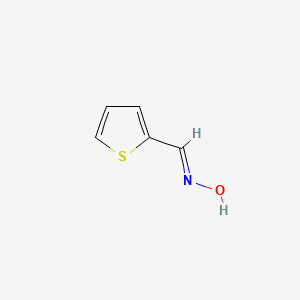

Thiophene-2-carbaldehyde oxime

Description

Overview of Thiophene-based Heterocyclic Systems in Chemical Synthesis and Materials Science

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones in the world of heterocyclic chemistry. derpharmachemica.com These compounds are not only naturally occurring in substances like petroleum and coal tar but are also integral to the synthesis of a vast array of pharmacologically active molecules. derpharmachemica.com The unique electronic properties and reactivity of the thiophene ring make it a valuable building block for creating complex molecular architectures. numberanalytics.com

In the realm of chemical synthesis , thiophenes serve as versatile intermediates. They readily undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of various functional groups. researchgate.net This adaptability has led to their use in the synthesis of diverse compounds, including linear π-conjugated systems like oligothiophenes and polythiophenes, which are crucial for organic electronics. numberanalytics.com Furthermore, thiophenes are employed in the construction of macrocyclic compounds and complex fused heterocycles with potential applications in pharmaceuticals and agrochemicals. numberanalytics.com The development of advanced synthesis techniques, including greener methods utilizing renewable feedstocks, continues to expand the accessibility and application of thiophene derivatives. marketresearchintellect.com

In materials science , thiophene-based materials are highly valued for their electronic and optoelectronic properties. researchgate.net Polythiophenes, for instance, are renowned for their high chemical and electrochemical stability, making them suitable for applications in organic solar cells, photocatalysis, and field-effect transistors (FETs). researchgate.net The versatility of thiophene chemistry allows for fine-tuning of the material's properties by modifying the molecular structure. researchgate.net Thiophene-based polymers and oligomers are also explored for their semiconductor, luminescence, and sensing capabilities. researchgate.net

Significance of Oxime Functionality in Organic Transformations and Molecular Design

The oxime functional group, characterized by the C=N-OH moiety, is a pivotal component in organic chemistry with wide-ranging applications. numberanalytics.comrsc.org Oximes are readily synthesized from aldehydes or ketones and serve as crucial intermediates in a multitude of organic transformations. nih.gov Their versatility stems from their ability to be easily converted into other functional groups, such as amines and nitriles, and their role as protecting groups for carbonyl compounds. nih.gov

A classic and industrially significant application of oximes is the Beckmann rearrangement, which converts oximes into amides. vedantu.com This reaction is fundamental in the production of caprolactam, the precursor to Nylon-6. nih.gov In medicinal chemistry, the oxime group is a key feature in many biologically active molecules, including antidotes for nerve agents and various pharmaceuticals. nih.gov For instance, certain cephalosporin (B10832234) antibiotics incorporate an alkoxyimino group (an oxime ether) to enhance their stability against bacterial enzymes. nih.gov

The unique electronic properties of the oxime group, which can act as both a hydrogen bond donor and acceptor, make it a valuable tool in molecular design . nih.gov This functionality is leveraged in supramolecular chemistry for crystal engineering and the recognition of cations and anions. rsc.org The ability of oximes to form stable complexes with metal ions is another significant aspect of their chemistry, leading to applications in catalysis and the development of new materials. rsc.org

Current Research Landscape and Emerging Trends Pertaining to Thiophene-2-carbaldehyde (B41791) Oxime

Thiophene-2-carbaldehyde oxime, which combines the thiophene ring with the oxime functional group, is a subject of growing research interest. Current investigations are exploring its potential in various fields, from materials science to medicinal chemistry.

One notable area of research is its application as a corrosion inhibitor . Studies have shown that this compound can effectively protect aluminum alloys from corrosion in acidic environments. nih.govresearchgate.net The inhibitor forms a protective barrier on the metal surface, with its efficiency increasing with concentration. researchgate.net

In the field of coordination chemistry , this compound acts as a ligand, forming complexes with various metal ions such as iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net In these complexes, the oxime typically coordinates to the metal center through its nitrogen atom. researchgate.net The resulting metal complexes are being investigated for their potential catalytic and biological activities. nih.gov

Furthermore, there is an emerging trend in the synthesis of new biologically active compounds derived from this compound. Researchers are synthesizing novel oxime derivatives and their metal complexes to evaluate their antimicrobial and anticancer properties. nih.govnih.govresearchgate.net For example, some thiophene-derived Schiff base complexes have shown promising bactericidal and fungicidal potential. nih.gov The ability of this compound to inhibit enzymes like acetylcholinesterase is also an area of active investigation. cymitquimica.com

The synthesis of polymers from thiophene-2-carbaldehyde is another developing research front. journalskuwait.org These polymers, which can be synthesized using simple acid catalysis, exhibit interesting morphological and electronic properties, suggesting potential applications in conductive materials and sensors. journalskuwait.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | cymitquimica.comscbt.com |

| Molecular Weight | 127.17 g/mol | cymitquimica.comnih.gov |

| Appearance | White solid | researchgate.net |

| Melting Point | 132–134 °C | researchgate.net |

| InChI | InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+ | cymitquimica.com |

| InChIKey | GASLBPLHYRZLLT-GQCTYLIASA-N | cymitquimica.com |

| SMILES | O/N=C/c1cccs1 | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

29683-84-9 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4- |

InChI Key |

GASLBPLHYRZLLT-XQRVVYSFSA-N |

SMILES |

C1=CSC(=C1)C=NO |

Isomeric SMILES |

C1=CSC(=C1)/C=N\O |

Canonical SMILES |

C1=CSC(=C1)C=NO |

Pictograms |

Irritant |

Synonyms |

thiophene-2-aldoxime |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Thiophene 2 Carbaldehyde Oxime

Conventional Synthetic Routes to Thiophene-2-carbaldehyde (B41791)

The synthesis of the precursor, thiophene-2-carbaldehyde, is a well-established process in organic chemistry. Several conventional methods are employed to introduce a formyl group onto the thiophene (B33073) ring.

One of the most common and effective methods is the Vilsmeier-Haack reaction . ontosight.airsc.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like thiophene. organic-chemistry.orgijpcbs.com The reaction proceeds through an electrophilic aromatic substitution, leading to the formation of an intermediate which, upon hydrolysis, yields the desired aldehyde. organic-chemistry.org The Vilsmeier-Haack reaction is valued for its efficiency and the use of relatively mild and economical reagents. ijpcbs.com

Another established method is the Rieche formylation . This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). chempedia.infowikipedia.orgcommonorganicchemistry.com It is particularly effective for electron-rich aromatic compounds. wikipedia.org

The Duff reaction , or hexamethylenetetramine aromatic formylation, presents another pathway, using hexamethylenetetramine as the source of the formyl carbon in the presence of an acid catalyst. thieme-connect.de Additionally, the chloromethylation of thiophene followed by subsequent oxidation can also produce thiophene-2-carbaldehyde. wikipedia.org

Beyond these classical methods, modern synthetic strategies have also been developed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to synthesize aryl-substituted thiophene-2-carbaldehydes. nih.gov This approach offers excellent functional group tolerance and is a powerful tool for constructing carbon-carbon bonds. nih.gov

Table 1: Comparison of Conventional Synthetic Routes to Thiophene-2-carbaldehyde

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack Reaction | Thiophene, DMF, POCl₃ | Efficient, mild, and economical. ijpcbs.com |

| Rieche Formylation | Thiophene, Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Effective for electron-rich aromatics. wikipedia.org |

| Duff Reaction | Thiophene, Hexamethylenetetramine, Acid Catalyst | Utilizes hexamethylenetetramine as the formyl source. thieme-connect.de |

| Suzuki-Miyaura Coupling | Substituted Thiophene, Arylboronic acid/ester, Palladium catalyst | Excellent functional group tolerance for aryl-substituted derivatives. nih.gov |

Oximation Reactions for Thiophene-2-carbaldehyde Oxime Generation

The conversion of thiophene-2-carbaldehyde to its oxime is a fundamental transformation in organic chemistry, yielding a product with diverse applications as a synthetic intermediate. ijprajournal.comnih.gov

Direct Condensation Approaches with Hydroxylamine (B1172632) Derivatives

The most direct and widely used method for preparing this compound is the condensation reaction of thiophene-2-carbaldehyde with a hydroxylamine derivative, typically hydroxylamine hydrochloride. ijprajournal.comyccskarad.com This reaction is a classic example of the formation of an imine-type compound from an aldehyde. ijprajournal.com

The traditional procedure often involves refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride, sometimes in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.gov However, this method can suffer from drawbacks such as long reaction times and the use of toxic solvents. nih.gov

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond characteristic of the oxime. This condensation can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. For example, the condensation of thiophene-2-carboxaldehyde with aniline (B41778) and substituted anilines in an ethanol (B145695) medium with a few drops of concentrated sulfuric acid yields the corresponding Schiff bases. orientjchem.org

Advanced and Catalytic Synthetic Pathways to the Oxime Moiety

To overcome the limitations of traditional methods, significant research has been directed towards developing more advanced and catalytic pathways for oxime synthesis. These methods often focus on improving reaction efficiency, reducing reaction times, and employing more environmentally friendly conditions.

Catalysts can play a crucial role in accelerating the oximation reaction. For instance, the use of a surfactant like Hyamine® as a catalyst in an aqueous medium at ambient temperature has been shown to be a highly efficient method for the conversion of aldehydes to aldoximes, including this compound. yccskarad.com This method offers high yields, short reaction times, and the advantage of using water as a solvent. yccskarad.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for oximes. ijprajournal.com The goal is to minimize the use and generation of hazardous substances. ijprajournal.com

One significant green approach is the use of solvent-free reaction conditions. nih.gov For example, the synthesis of aldoximes and ketoximes has been achieved by simply grinding the reactants at room temperature in the presence of a catalyst like Bi₂O₃, resulting in excellent yields. nih.gov This "grindstone chemistry" approach is environmentally safe and clean. nih.gov

The use of water as a solvent is another key aspect of green oxime synthesis. yccskarad.com Water is an economical, non-toxic, and environmentally benign solvent. yccskarad.com Furthermore, the use of natural acid catalysts, such as those derived from fruit juices, has been explored as an eco-friendly alternative to traditional acid catalysts like sulfuric acid. ijprajournal.com Catalyst-free synthesis of aryl oximes in mineral water at room temperature has also been reported, offering an economical and practical method. ias.ac.in These green methodologies represent a significant step towards more sustainable chemical processes.

Table 2: Green Synthesis Approaches for Oximes

| Approach | Key Features | Example Catalyst/Medium |

| Solvent-Free Grinding | Environmentally safe, clean, rapid. nih.gov | Bi₂O₃ nih.gov |

| Aqueous Medium | High yields, short reaction times, eco-friendly. yccskarad.com | Hyamine® in water yccskarad.com |

| Natural Acid Catalysts | Environmentally friendly alternative to mineral acids. ijprajournal.com | Vitis lanata, Mangifera indica aqueous extract ijprajournal.com |

| Catalyst-Free in Mineral Water | Economical, practical, and environmentally friendly. ias.ac.in | Mineral Water ias.ac.in |

Synthesis of Key Intermediates for this compound Functionalization (e.g., Hydroximoyl Chlorides)

This compound can be further functionalized to create a variety of other useful compounds. A key class of intermediates derived from oximes are hydroximoyl chlorides. The synthesis of these intermediates opens up a wide range of subsequent chemical transformations.

The preparation of hydroximoyl chlorides typically involves the reaction of the corresponding oxime with a chlorinating agent. While specific methods for the synthesis of thiophene-2-hydroximoyl chloride are not extensively detailed in the provided context, the general principle involves the conversion of the hydroxyl group of the oxime into a chlorine atom. This transformation creates a reactive intermediate that can participate in various cycloaddition and substitution reactions, making it a valuable synthon in heterocyclic chemistry.

Conformational Isomerism and Stereochemical Aspects of Thiophene 2 Carbaldehyde Oxime

E/Z Isomerism of the Oxime Functionality

The defining stereochemical feature of thiophene-2-carbaldehyde (B41791) oxime is the geometric isomerism around the carbon-nitrogen double bond. This results in two possible isomers: the E-isomer, where the hydroxyl group and the thiophene (B33073) ring are on opposite sides of the C=N bond, and the Z-isomer, where they are on the same side. The orientation of these isomers dictates their physical properties, spectroscopic signatures, and interaction with other molecules. In many studies, the (Z)-isomer is reported as the thermodynamically more stable form. researchgate.neteurjchem.com

The determination of the ratio of E and Z isomers in a sample of thiophene-2-carbaldehyde oxime is crucial for understanding the selectivity of its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique employed for this purpose. The chemical shifts of the protons, particularly the aldehyde proton (-CH=NOH) and the thiophene ring protons, are distinct for each isomer.

In one study, the synthesis of this compound yielded a mixture of E and Z isomers with a ratio of 1.0:0.27, as determined by ¹H NMR spectroscopy. uni-muenchen.de Another synthesis involving a substituted derivative, 4-bromo-3-(methylthio)this compound, resulted in a 1:1 mixture of two stereoisomers that were detected via NMR. researchgate.net For more complex derivatives, such as 5-(4-methylstyryl)this compound, ¹H NMR analysis revealed a mixture of three isomers, identified as cis,syn-, trans,syn-, and trans,anti-, in a ratio of 1:3:15. nih.gov

The following table summarizes representative ¹H NMR data used to distinguish between isomers of thiophene-2-carbaldehyde and its derivatives.

| Compound | Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Solvent | Reference |

| This compound | (Z)-isomer | 8.73 (s, OH), 7.74 (s, 1H, CH=N), 7.58 (dd, 1H), 7.41 (dd, 1H), 7.11 (dd, 1H) | CDCl₃ | rsc.org |

| 5-(4-methylstyryl)this compound | cis,syn-isomer | 8.14 (s, 1H, -CH=NOH) | CDCl₃ | nih.gov |

| 5-(4-methylstyryl)this compound | trans,anti-isomer | 7.55 (s, 1H, -CH=NOH) | CDCl₃ | nih.gov |

This table is interactive. Click on the headers to sort.

The ratio of E and Z isomers produced during the synthesis of this compound is influenced by several factors, including the reaction conditions and the nature of substituents on the thiophene ring.

The standard synthesis involves the reaction of thiophene-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium acetate (B1210297) or triethylamine. uni-muenchen.deuniroma1.it The stereochemical outcome can be directed by the choice of solvent and reaction temperature. Furthermore, it has been demonstrated that existing E-isomers can be converted to their corresponding Z-isomers under acidic conditions, for example, by using trifluoroacetic acid (TFA). mdpi.com

For substituted thiophene derivatives, the electronic properties of the substituents play a significant role. In a study of various 5-styrylthiophene-2-carbaldehyde oximes, it was found that derivatives with electron-donating or weakly withdrawing groups (like CH₃, OCH₃, Cl) predominantly formed the trans,anti-isomer. nih.gov Conversely, those with strong electron-withdrawing substituents (such as CN and NO₂) favored the formation of trans,syn-isomers. nih.gov This indicates that electronic effects transmitted through the thiophene ring and the styryl group can influence the thermodynamic stability of the transition states leading to the different oxime isomers. nih.gov

Conformational Analysis and Molecular Dynamics Studies

Crystal structure analysis of (Z)-thiophene-2-carbaldehyde oxime has confirmed its molecular geometry in the solid state. researchgate.neteurjchem.com These studies reveal that the major intermolecular interaction is the classical N—H···O hydrogen bond, which links the molecules into chains. researchgate.neteurjchem.com

Molecular dynamics simulations have been employed to understand the behavior of related thiophene oxime derivatives in complex environments, such as the active site of enzymes. nih.gov These simulations provide insights into the most stable conformations and the dynamic interactions that govern the molecule's biological activity. nih.gov For instance, simulations have been used to find the most stable configuration for the adsorption of this compound on metal surfaces in corrosion studies. researchgate.net

Isolation and Characterization of Stereoisomers

The separation of E and Z isomers of this compound from a reaction mixture is typically achieved using column chromatography on silica (B1680970) gel. nih.gov The differential polarity of the isomers allows for their separation. It has been observed in related substituted derivatives that anti-isomers are generally more polar and less soluble than the corresponding syn-isomers, facilitating their isolation due to different retardation factors (Rƒ) on the chromatography column. nih.gov However, the separation of isomers with similar polarities, such as the cis- and trans-isomers of syn-oximes, can be more challenging. nih.gov

Once isolated, the individual stereoisomers are characterized using a suite of analytical techniques.

NMR Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the structure of each isomer, providing detailed information about the chemical environment of each proton and carbon atom. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups, such as the O-H bond (broad peak around 3200 cm⁻¹) and the C=N bond (stretching vibration around 1600 cm⁻¹).

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the isolated compounds. nih.govnih.gov

X-ray Crystallography : For isomers that can be crystallized, single-crystal X-ray diffraction provides definitive proof of the stereochemistry and detailed information on bond lengths, bond angles, and solid-state packing. researchgate.netresearchgate.net

Through the combined application of these separation and characterization methods, pure samples of each stereoisomer can be obtained and their distinct properties studied.

Chemical Reactivity and Transformation Pathways of Thiophene 2 Carbaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is the site of several key reactions, including hydrolysis, reduction, rearrangement, and O-functionalization.

Oximes can be converted back to their parent carbonyl compounds through hydrolysis. This reaction is typically achieved by heating the oxime in the presence of an inorganic acid. wikipedia.orgnoaa.gov The process involves the decomposition of the oxime to yield the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.orgnoaa.gov This hydrolytic cleavage is a crucial reaction for the deprotection of carbonyl groups, as oximes are often used to protect aldehydes and ketones during multi-step syntheses. researchgate.net Various reagents and methods can be employed for deoximation, including oxidative and reductive processes, to efficiently regenerate the parent carbonyl compound. researchgate.net

The reduction of oximes is a significant pathway for the synthesis of primary amines and hydroxylamines. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing oximes to primary amines by reducing the C=N bond and cleaving the N-O bond. stackexchange.com Other methods, such as catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst), can also be employed. nih.gov

The selective reduction of the C=N bond without cleavage of the N-O bond leads to the formation of hydroxylamines. nih.gov This transformation can be challenging due to the inherent instability of the N-O bond. nih.gov However, specific catalytic systems, including certain iridium and borane (B79455) catalysts, have been developed to achieve this chemoselective reduction. nih.govacs.org The choice of reducing agent and reaction conditions is critical in determining whether the final product is an amine or a hydroxylamine. wikipedia.orgnih.gov For instance, reduction with sodium metal or sodium amalgam can produce amines. wikipedia.org

Table 1: Reduction Products of Thiophene-2-carbaldehyde (B41791) Oxime

| Reagent/Catalyst | Product | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | stackexchange.com |

| Platinum Oxide (PtO₂) / H₂ | Primary Amine or Hydroxylamine | nih.gov |

| Iridium Catalysts | N-alkyl-N-hydroxylamine | nih.gov |

| Borane Catalysts | Hydroxylamine | nih.govacs.org |

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgvaia.com This reaction is catalyzed by a variety of acids, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.orgnumberanalytics.com The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, ultimately forming a nitrilium ion which is then hydrolyzed to the amide. jk-sci.commasterorganicchemistry.comorganic-chemistry.org

For aldoximes like thiophene-2-carbaldehyde oxime, the Beckmann rearrangement can be used to produce primary amides, although fragmentation reactions can sometimes compete. wikipedia.org The stereospecificity of the rearrangement depends on the reaction conditions; it is stereospecific in the gas phase but not necessarily in the solution phase. wikipedia.org The choice of catalyst and solvent can significantly influence the reaction's rate and yield. numberanalytics.com

Table 2: Common Catalysts for Beckmann Rearrangement

| Catalyst | Characteristics | Reference |

|---|---|---|

| Sulfuric Acid | Strong acid, widely used in industrial processes. | wikipedia.orgnumberanalytics.com |

| Phosphorus Pentachloride | Effective for certain oximes, can be used under milder conditions. | wikipedia.orgnumberanalytics.com |

| Tosyl Chloride | Can promote the rearrangement. | wikipedia.org |

| Cyanuric Chloride/Zinc Chloride | Catalytic system for the rearrangement. | wikipedia.org |

The hydroxyl group of the oxime can be functionalized to form oxime ethers and esters. O-alkylation to form ethers and O-acylation to form esters are common transformations. These O-substituted oximes are a closely related family of compounds to oximes themselves. wikipedia.org These derivatives can exhibit different reactivity and are also important intermediates in organic synthesis. orgsyn.org For example, O-protected oximes can act as good electrophiles. orgsyn.org

Reactions Involving the Thiophene (B33073) Heterocycle

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions.

Thiophene is an electron-rich heterocycle and is generally more reactive towards electrophilic substitution than benzene (B151609). pharmaguideline.com The substitution typically occurs at the C2 (or α) position. In this compound, the existing substituent at the 2-position will direct incoming electrophiles to other positions on the ring, primarily the 5-position.

Nitration: Thiophenes are readily nitrated using mild nitrating agents. stackexchange.comsemanticscholar.org Strong conditions, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to degradation of the thiophene ring. stackexchange.com A common and effective method for nitrating thiophene is the use of nitric acid in acetic anhydride. stackexchange.comorgsyn.org The nitration of thiophene itself primarily yields 2-nitrothiophene, with a smaller amount of the 3-nitro isomer. stackexchange.com For this compound, nitration would be expected to occur at the 5-position.

Halogenation: Thiophene reacts with halogens like bromine to undergo substitution. For instance, thiophene can be halogenated to produce 2,5-dihalothiophenes. youtube.com

Sulfonation: Sulfonation of thiophene can also be achieved, leading to the introduction of a sulfonic acid group onto the ring. youtube.com

The reactivity of the thiophene ring in this compound allows for the introduction of a wide range of functional groups, further expanding its utility as a synthetic intermediate.

Functionalization Strategies at Thiophene Ring Positions

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pearson.comyoutube.com The sulfur atom in the ring stabilizes the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution process, generally directing incoming electrophiles to the positions adjacent to it (C2 and C5). pearson.comuoanbar.edu.iqyoutube.com Since the carbaldehyde oxime group already occupies the C2 position, electrophilic substitution is strongly favored at the C5 position.

The reactivity of the thiophene ring is significantly greater than that of benzene in EAS reactions. youtube.com This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to participate in resonance and stabilize the positively charged intermediate. youtube.comuoanbar.edu.iq Common electrophilic substitution reactions applicable to the thiophene ring include nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the C2 substituent (the aldoxime group) influences the precise location of the substitution. Electron-withdrawing groups at the C2 position tend to direct incoming electrophiles to the C4 and C5 positions, with C5 being the more typical site of reaction.

Beyond electrophilic substitution, another key functionalization strategy is metalation followed by quenching with an electrophile. This involves the deprotonation of one of the ring's C-H bonds using a strong base, typically an organolithium reagent, to form a thienyllithium intermediate. This highly nucleophilic species can then react with a wide array of electrophiles to introduce new functional groups onto the ring.

Table 1: Potential Functionalization Reactions at the Thiophene Ring This table presents potential, synthetically viable functionalization reactions based on established thiophene chemistry.

| Reaction Type | Reagents | Expected Major Product Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 |

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | C5 |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C5 |

| Metalation-Alkylation | 1. n-BuLi; 2. Alkyl halide (R-X) | C5 |

Chemo- and Regioselectivity in this compound Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule, while regioselectivity concerns the specific position at which a reaction occurs. In this compound, these principles are critical, particularly in reactions that could involve the thiophene ring, the C=N double bond, or the hydroxyl group of the oxime.

A primary example of chemoselectivity is the in-situ generation of a nitrile oxide from the oxime. This transformation requires an oxidizing agent that selectively targets the aldoxime for conversion, leaving the electron-rich thiophene ring intact. Reagents like Chloramine-T or Oxone have been successfully employed for this purpose, demonstrating high chemoselectivity for the oxime group. tandfonline.comresearchgate.net

Regioselectivity is paramount in two main contexts:

Electrophilic Substitution on the Thiophene Ring : As discussed previously, the inherent electronic properties of the substituted thiophene ring direct incoming electrophiles preferentially to the C5 position. Attack at C3 or C4 is significantly less favored due to the lower stability of the corresponding reaction intermediates. youtube.com

[3+2] Cycloaddition Reactions : When the thiophene-2-carbonitrile oxide intermediate reacts with an unsymmetrical dipolarophile (like an alkene or alkyne), two different regioisomeric products are theoretically possible. However, these 1,3-dipolar cycloaddition reactions are often highly regioselective. mdpi.com The regiochemical outcome is governed by the electronic properties of both the nitrile oxide (the 1,3-dipole) and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. mdpi.comorganic-chemistry.org For instance, the reaction of an electron-rich dipole with an electron-poor dipolarophile typically follows a predictable regiochemical pathway, leading to the formation of one major regioisomer. organic-chemistry.org In the case of thiophene-2-carbonitrile oxide, reactions with various alkenes and alkynes have been shown to produce isoxazolines and isoxazoles with high regioselectivity. tandfonline.comresearchgate.net

Cycloaddition Reactions Initiated from this compound Derived Intermediates (e.g., Nitrile Oxides)

One of the most significant synthetic applications of this compound is its use as a precursor for 1,3-dipolar cycloaddition reactions. wikipedia.org This process involves the transformation of the aldoxime into a highly reactive thiophene-2-carbonitrile oxide intermediate, which is a type of 1,3-dipole. youtube.com This intermediate is typically generated in situ to avoid its dimerization or decomposition and is immediately trapped by a dipolarophile. tandfonline.comorganic-chemistry.org

The reaction can be carried out under various conditions, including using oxidants like Oxone in combination with sodium chloride and sodium carbonate, or Chloramine-T in ethanol (B145695). tandfonline.comresearchgate.net Research has shown that heteroaromatic aldoximes, including this compound, are suitable substrates for these transformations, reacting with a range of alkenes and alkynes to provide the desired heterocyclic products in good yields. tandfonline.com

Table 2: Examples of [3+2] Cycloaddition Reactions using in situ generated Thiophene-2-carbonitrile Oxide Data synthesized from literature findings. tandfonline.com

| Dipolarophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Styrene | NaCl, Oxone, Na₂CO₃, ball-milling | 5-phenyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole | 70% |

| Phenylacetylene | NaCl, Oxone, Na₂CO₃, ball-milling | 5-phenyl-3-(thiophen-2-yl)isoxazole | - |

| Methyl acrylate | NaCl, Oxone, Na₂CO₃, ball-milling | Methyl 3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylate | - |

These cycloaddition reactions are valuable because they provide a direct route to complex heterocyclic structures that are important intermediates in medicinal chemistry and materials science. rsc.orgnih.gov The resulting isoxazoline (B3343090) and isoxazole (B147169) rings can be further modified or can act as masked functional groups for subsequent synthetic elaborations. chemrxiv.org

Coordination Chemistry and Metal Complexation of Thiophene 2 Carbaldehyde Oxime

Synthesis and Characterization of Metal Complexes Utilizing Thiophene-2-carbaldehyde (B41791) Oxime as a Ligand

The synthesis of metal complexes with thiophene-2-carbaldehyde oxime typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of the resulting complexes is then carried out using a suite of analytical techniques to elucidate their structure and properties.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of this compound with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) have been successfully synthesized and characterized. researchgate.netresearchgate.net The synthesis generally involves mixing stoichiometric amounts of the metal salt (e.g., chloride, nitrate, or acetate) and the ligand in a solvent like ethanol (B145695), followed by refluxing the mixture. researchgate.net The resulting solid complexes are then isolated by filtration, washed, and dried.

Spectroscopic techniques are crucial for characterizing these complexes. Infrared (IR) spectroscopy helps to identify the coordination sites of the ligand. For instance, a shift in the C=N stretching vibration of the oxime group upon complexation indicates the involvement of the nitrogen atom in bonding with the metal ion. researchgate.net Similarly, changes in the vibrational frequencies associated with the thiophene (B33073) ring can suggest the participation of the sulfur atom in coordination. Electronic absorption spectra (UV-Vis) provide information about the geometry of the complexes. For example, the d-d electronic transitions observed for Co(II), Ni(II), and Cu(II) complexes can help in assigning their coordination environment, such as octahedral or tetrahedral. researchgate.netoncologyradiotherapy.com Magnetic susceptibility measurements are also employed to determine the magnetic moment of the complexes, which further aids in confirming their geometry. researchgate.net

Stoichiometry and Coordination Geometries in Formed Complexes

The stoichiometry of the metal complexes of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating anions. Commonly observed stoichiometries are of the type [M(L)₂X₂] or [M(L)X₂], where 'M' is the metal ion, 'L' is the this compound ligand, and 'X' is an anion like Cl⁻ or NO₃⁻. researchgate.net

Based on spectroscopic and magnetic data, various coordination geometries have been proposed for these complexes. For instance, Co(II), Ni(II), and Cu(II) complexes often exhibit octahedral geometries, where the ligand can act as a bidentate or tridentate donor. researchgate.netnih.gov In some cases, particularly with Schiff base derivatives of thiophene-2-carbaldehyde, tetrahedral geometries have also been reported for Zn(II) complexes. researchgate.netnih.gov X-ray diffraction studies on single crystals of these complexes provide the most definitive information on their stoichiometry and three-dimensional structure, confirming the coordination environment around the central metal ion. nih.gov

| Metal Ion | Typical Stoichiometry | Common Coordination Geometry | Reference |

| Co(II) | [Co(L)₂Cl₂] | Octahedral | researchgate.netresearchgate.net |

| Ni(II) | [Ni(L)₂Cl₂] | Octahedral | researchgate.netresearchgate.net |

| Cu(II) | [Cu(L)₂Cl₂] | Octahedral, Distorted Tetrahedral | researchgate.netresearchgate.netnih.gov |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | researchgate.netresearchgate.netnih.gov |

Ligand Binding Modes and Spectroscopic Signatures of Complexation

This compound can coordinate to metal ions in several ways, primarily acting as a unidentate, bidentate, or tridentate ligand.

In its simplest form, it can act as a unidentate ligand, coordinating through the nitrogen atom of the oxime group. researchgate.net This mode of coordination is often inferred from IR spectroscopy, where a significant shift in the ν(C=N) band is observed, while the bands associated with the thiophene ring remain largely unchanged. researchgate.net

More commonly, this compound and its derivatives act as bidentate or tridentate ligands. In bidentate coordination, the ligand can bind through the oxime nitrogen and the thiophene sulfur (N, S donation) or through the oxime nitrogen and the oxime oxygen (N, O donation) after deprotonation. The involvement of the thiophene sulfur in coordination is often supported by shifts in the C-S stretching vibrations in the IR spectrum. nih.gov

In the case of Schiff base derivatives of thiophene-2-carbaldehyde, tridentate coordination involving the azomethine nitrogen, a donor atom from the other aldehyde/ketone, and the thiophene sulfur is also possible. nih.gov

Spectroscopic signatures are key to identifying these binding modes:

Infrared (IR) Spectroscopy:

A shift in the ν(C=N) (azomethine/oxime) stretching frequency to lower or higher wavenumbers upon complexation indicates the coordination of the nitrogen atom. researchgate.net

Changes in the position of the ν(C-S) band of the thiophene ring suggest the involvement of the sulfur atom in bonding. nih.gov

The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

¹H NMR Spectroscopy:

In diamagnetic complexes (e.g., Zn(II)), a downfield or upfield shift of the proton signals of the ligand upon complexation provides evidence of coordination. The proton of the oxime group (-OH) may disappear upon deprotonation and coordination of the oxygen atom.

Electronic (UV-Vis) Spectroscopy:

The appearance of new charge-transfer bands, often in the visible region, is a strong indication of complex formation. pusan.ac.kr These can be ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

The d-d transitions observed for transition metal complexes provide information about the coordination geometry. For example, octahedral Co(II) complexes typically show multiple absorption bands in the visible region. oncologyradiotherapy.com

Theoretical Studies on Metal-Ligand Interactions and Bonding Characteristics

Density Functional Theory (DFT) has emerged as a powerful tool to complement experimental findings and provide deeper insights into the nature of metal-ligand interactions in this compound complexes. researchgate.netresearchgate.net These theoretical calculations can be used to:

Optimize Molecular Geometries: DFT calculations can predict the most stable three-dimensional structure of the complexes, which can be compared with experimental data from X-ray crystallography. researchgate.netnih.gov

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that relate to the electronic properties and reactivity of the complexes. The HOMO-LUMO energy gap provides information about the chemical stability and reactivity of the molecule. researchgate.net

Elucidate Bonding Characteristics: Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the coordinate bonds, including the extent of charge transfer from the ligand to the metal ion. This helps to quantify the donor-acceptor interactions.

Simulate Spectroscopic Data: DFT methods can be used to calculate theoretical vibrational frequencies (IR) and electronic absorption spectra (UV-Vis), which can then be compared with the experimental spectra to aid in their interpretation and assignment of spectral bands. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Thiophene 2 Carbaldehyde Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR for Isomerism and Structure)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of thiophene-2-carbaldehyde (B41791) oxime. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in the ¹H NMR spectrum of a derivative, the protons of the thiophene (B33073) ring typically appear as distinct signals, with their chemical shifts and coupling constants revealing their positions on the ring. nih.gov The aldehyde proton, when present in the precursor, shows a characteristic singlet at a downfield chemical shift. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. These experiments help to unambiguously assign the signals in the complex spectra of substituted thiophene derivatives.

The oxime functionality introduces the possibility of E and Z isomerism. NMR spectroscopy is a powerful tool to distinguish between these isomers. It has been observed that the nature and position of substituents on the thiophene ring, as well as the oxime group itself, can influence the ratio of these isomers in solution. researchgate.net For example, in a study of various heterostilbene oximes, ¹H NMR spectroscopy was used to determine that trans-isomers were more prevalent in the reaction mixtures of certain oxime derivatives. researchgate.net

Solid-state NMR (ssNMR) can provide further structural details, particularly for crystalline or poorly soluble derivatives. It can offer insights into the molecular conformation and packing in the solid state, complementing data obtained from X-ray crystallography.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of thiophene-2-carbaldehyde oxime and its derivatives by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique is crucial for confirming the successful synthesis of the target compounds. For example, the mass spectrum of 4-phenylthiophene-2-carbaldehyde, a related precursor, exhibited a molecular ion peak at m/z 188, confirming its molecular weight. nih.gov Similarly, for 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, the molecular ion peak was observed at m/z 323. nih.gov

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help to identify the different functional groups and their connectivity. For thiophene-containing compounds, characteristic cleavages of the thiophene ring and the substituent groups are often observed.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For example, the crystal structure of thiophene-2-carbaldehyde azine, a related compound, showed that the two thiophene-containing molecules are essentially planar. nih.gov

A key aspect of crystal structure analysis is the study of intermolecular interactions, which govern the packing of molecules in the crystal lattice. Hydrogen bonding is a particularly important interaction for oximes, which contain both a hydrogen-bond donor (the hydroxyl group) and acceptor (the nitrogen atom). These interactions can lead to the formation of dimers or more extended networks.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in this compound and its derivatives. Each functional group has characteristic vibrational frequencies that serve as a molecular fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the oxime is usually observed around 1620-1680 cm⁻¹. The C-H stretching vibrations of the thiophene ring are found in the 3000-3100 cm⁻¹ region. researchgate.netrsc.org The disappearance of the strong C=O stretching band of the parent aldehyde (typically around 1665 cm⁻¹) is a clear indication of the formation of the oxime. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C stretching vibrations within the thiophene ring are often strong in the Raman spectrum, appearing in the range of 1300-1550 cm⁻¹. researchgate.netiosrjournals.org The C-S stretching vibration of the thiophene ring also gives a characteristic Raman signal. researchgate.net

Both FT-IR and Raman spectroscopy can be used for conformational studies. Changes in the vibrational spectra can indicate different molecular conformations or the presence of different isomers. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to predict the spectra of different conformers. nih.gov

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO).

For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring is a chromophore, and its conjugation with the oxime group and any other substituents will influence the wavelength of maximum absorption (λ_max). An extension of the conjugated system generally leads to a bathochromic (red) shift in the absorption maximum. ekb.eg

The solvent can also affect the UV-Vis spectrum. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide insights into the nature of the electronic transitions and the polarity of the molecule in its ground and excited states. The study of UV-Vis spectra, often complemented by theoretical calculations, is crucial for understanding the electronic structure and photophysical properties of these compounds. nih.govnih.gov

Computational and Theoretical Investigations of Thiophene 2 Carbaldehyde Oxime

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like thiophene-2-carbaldehyde (B41791) oxime. The B3LYP functional combined with various basis sets is a commonly employed method for these calculations. researchgate.netrsc.org Such studies are crucial for understanding the molecule's behavior, for instance, in its role as a corrosion inhibitor. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A lower HOMO-LUMO energy gap (ΔE) suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org

For thiophene (B33073) derivatives, the HOMO is often localized on the thiophene ring and the sulfur atom, indicating these are the primary sites for electron donation. The LUMO, on the other hand, can be distributed across the entire molecule, including the oxime group. In a study on (E)-thiophene-2-carbaldehyde oxime (OXM), DFT calculations were performed to determine these key electronic parameters. researchgate.netrsc.org While the specific values from that study are not publicly available, representative data from similar thiophene derivatives are presented in the table below to illustrate the typical energy ranges.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-Thiophene-2-carbaldehyde oxime (OXM) | -6.4966 | -0.4498 | 6.0468 | researchgate.net (Data for a similar thiophene derivative) |

| 2-Thiophene Carboxylic Acid (TC) | -6.9573 | -0.8683 | 6.089 | researchgate.net |

| 2-Thiophene Carboxylic Acid Hydrazide (TCH) | -6.4966 | -0.4498 | 6.0468 | researchgate.net |

Local reactivity, on the other hand, is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov For thiophene-2-carbaldehyde oxime, the sulfur and nitrogen atoms, along with the π-system of the thiophene ring, are expected to be key reactive sites. researchgate.net DFT calculations are instrumental in determining these indices, which are vital for understanding interaction mechanisms, such as the adsorption of the molecule on a metal surface during corrosion inhibition. researchgate.netrsc.org

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|---|

| (E)-Thiophene-2-carbaldehyde oxime (OXM) | 3.4732 | 3.0234 | 2.000 | researchgate.net (Data for a similar thiophene derivative) |

| 2-Thiophene Carboxylic Acid (TC) | 3.9128 | 3.0445 | 2.518 | researchgate.net |

| 2-Thiophene Carboxylic Acid Hydrazide (TCH) | 3.4732 | 3.0234 | 2.000 | researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are employed to explore the conformational landscape of this compound and its interactions with other molecules or surfaces. These simulations provide insights into the molecule's flexibility, preferred conformations, and the nature of intermolecular forces at play. For instance, in the context of corrosion inhibition, MD simulations can model the adsorption of the oxime on a metal surface, revealing the orientation and interaction energies. frontiersin.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. globalresearchonline.netresearchgate.net These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated spectra can be compared with experimental data to validate the computational model and to assign the observed peaks to specific atoms in the molecule. Similarly, the IR spectrum can be calculated to identify the characteristic vibrational modes of the thiophene ring, the C=N bond of the oxime, and the O-H group. researchgate.net A study on a related compound, 2-carbaldehyde oxime-5-nitrothiophene, demonstrated the use of the Gauge-Invariant Atomic Orbital (GIAO) method for computing NMR chemical shifts. globalresearchonline.net

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry provides a powerful avenue for investigating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, for example, the reaction between thiophene-2-carbaldehyde and hydroxylamine (B1172632). khanacademy.org Theoretical calculations can map out the potential energy surface of the reaction, identifying intermediates, transition states, and the associated energy barriers. nih.govjyu.fi

The characterization of transition states is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry and energy of the transition state, providing insights into the factors that control the reaction rate. While specific studies on the reaction mechanisms involving this compound are not prevalent in the searched literature, the methodologies for such investigations are well-established for similar chemical transformations. nih.govnih.gov

Surface Adsorption Studies and Interface Phenomena (e.g., Monte Carlo simulations for corrosion inhibition mechanisms)

A significant application of this compound is as a corrosion inhibitor, and computational methods are instrumental in understanding its mechanism of action. researchgate.netresearchgate.netmdpi.com Monte Carlo simulations are particularly useful for studying the adsorption of inhibitor molecules on a metal surface, providing insights into the most stable adsorption configurations and the interaction energies. researchgate.netrsc.org

In a study of (E)-thiophene-2-carbaldehyde oxime (OXM) as a corrosion inhibitor for an aluminum alloy, Monte Carlo simulations were performed on the Al(111) surface. researchgate.netrsc.org These simulations help to visualize how the oxime molecule orients itself on the metal surface to maximize its interaction and form a protective layer. The adsorption energy, a key parameter obtained from these simulations, quantifies the strength of the interaction between the inhibitor and the metal. A higher negative adsorption energy indicates a stronger and more stable adsorption, which is desirable for an effective corrosion inhibitor. frontiersin.org The presence of heteroatoms (S, N, O) and the π-electrons of the thiophene ring in this compound play a crucial role in its adsorption onto the metal surface. researchgate.netrsc.org

Applications of Thiophene 2 Carbaldehyde Oxime and Its Derivatives in Materials and Chemical Technologies Excluding Biological/clinical

Corrosion Inhibition in Metallic Systems

The use of organic molecules as corrosion inhibitors is a primary strategy for protecting metals, such as steel and aluminum, from degradation in aggressive acidic environments common in industrial processes. researchgate.net Thiophene (B33073) derivatives, including (E)-thiophene-2-carbaldehyde oxime, have demonstrated significant potential in this area. researchgate.net These compounds function by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. mdpi.comdntb.gov.ua

Adsorption Mechanisms and Protective Layer Formation

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. For thiophene-2-carbaldehyde (B41791) oxime and related compounds, this adsorption is a complex process that can involve both physical and chemical interactions. nih.gov The adsorption process is often studied using adsorption isotherms, such as Langmuir, Freundlich, or Temkin, which describe the relationship between the inhibitor concentration in the solution and the amount adsorbed on the metal surface. researchgate.netmdpi.comresearchgate.net

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the metal surface is often positively charged, and the inhibitor can adsorb via electrostatic attraction.

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. nih.gov Thiophene derivatives are rich in electron-donating entities, such as the sulfur heteroatom, π-electrons in the aromatic ring, and nitrogen and oxygen atoms in the oxime group, which can form coordinate bonds with the vacant d-orbitals of metals like iron. nih.govfrontiersin.org

The adsorption of these inhibitor molecules displaces water molecules from the metal surface, leading to the formation of a protective film. mdpi.comdntb.gov.ua This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. researchgate.netresearchgate.net Surface characterization techniques like Scanning Electron Microscopy (SEM) have confirmed the formation of a more stable and protective layer on metal surfaces treated with thiophene-based inhibitors compared to untreated surfaces. researchgate.net The strength and stability of this adsorbed layer are critical to the inhibitor's performance.

Studies on various thiophene derivatives have shown that their adsorption on steel surfaces is often spontaneous and can follow the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. mdpi.comresearchgate.net For instance, (E)-thiophene-2-carbaldehyde oxime (OXM) was found to adsorb on an aluminum alloy surface according to the Al Awady, Flory-Huggins, and Temkin isotherms. researchgate.net

Electrochemical Characterization of Inhibitory Properties

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. The two most common methods are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). electrochemsci.org

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of an inhibitor signifies a reduction in the corrosion rate. Polarization studies can also reveal whether an inhibitor is anodic, cathodic, or mixed-type. nih.gov For many thiophene derivatives, including (E)-thiophene-2-carbaldehyde oxime, they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netresearchgate.net This is indicated by a shift in both the anodic and cathodic branches of the polarization curve with no significant change in the corrosion potential. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. youtube.com In a typical EIS experiment for a corrosion system, the data is often represented as a Nyquist plot. electrochemsci.org The plot for an uninhibited system often shows a single semicircle, indicating that the corrosion is primarily a charge transfer-controlled process. electrochemsci.org In the presence of an effective inhibitor, the diameter of this semicircle increases significantly. This increase corresponds to a higher charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.net Simultaneously, the double-layer capacitance (Cdl) often decreases. This decrease is attributed to the adsorption of inhibitor molecules, which increases the thickness of the electrical double layer and/or decreases the local dielectric constant.

Research on (E)-thiophene-2-carbaldehyde oxime (OXM) demonstrated that as its concentration increased, the charge transfer resistance (Rct) value for an aluminum alloy in HCl solution increased, while the Cdl value decreased, confirming the inhibitor's adsorption and surface film formation. researchgate.net

| Inhibitor | Metal/Alloy | Medium | Max Inhibition Efficiency (%) | Technique | Reference |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 | EIS, Potentiodynamic Polarization | researchgate.net |

| 2-ethylamine thiophene | Steel | 0.5M H2SO4 | 98 | Weight Loss, Electrochemical Polarisation | researchgate.net |

| Thiophene derivative (TTC) | Steel | HCl | 97 | Gravimetric, EIS, Polarization | researchgate.net |

| Thiophene derivative (TBCP) | Steel | 0.5 M H2SO4 | 87 | Weight Loss, EIS, Polarization | researchgate.net |

Role of Molecular Structure and Electronic Properties in Inhibition Efficiency

The effectiveness of a thiophene-based inhibitor is intrinsically linked to its molecular and electronic structure. frontiersin.org Key factors include the presence of heteroatoms, the arrangement of functional groups, and quantum chemical parameters.

Heteroatoms and π-Electrons: Organic inhibitors typically contain nitrogen, sulfur, oxygen, and/or phosphorus atoms, along with multiple bonds or aromatic rings. researchgate.netfrontiersin.org The sulfur atom in the thiophene ring, the nitrogen and oxygen in the oxime group, and the π-electrons of the aromatic system are crucial active centers for adsorption onto the metal surface. frontiersin.org The general trend for inhibition performance of heteroatoms is O < N < S < P. frontiersin.org The vacant 3d orbitals of the sulfur atom in thiophene can also accept electrons from the d-orbitals of iron, creating a stable dπ–dπ bond that strengthens the adsorption. nih.gov

Quantum Chemical Parameters: Computational studies using Density Functional Theory (DFT) help correlate the electronic properties of inhibitor molecules with their performance. mdpi.comfrontiersin.org

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. frontiersin.org

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap facilitates adsorption and generally corresponds to higher inhibition efficiency because the energy required to transfer electrons is lower. frontiersin.org

Dipole Moment (μ): The role of the dipole moment is debated. Some studies suggest a higher dipole moment facilitates adsorption, while others propose the opposite. frontiersin.org

Development of Chemical Sensing Probes and Chemodosimeters

Thiophene-2-carbaldehyde and its derivatives serve as valuable platforms for creating optical chemosensors and chemodosimeters, which are molecules designed to detect specific ions or molecules (analytes) through a measurable change in their optical properties, such as color or fluorescence. semanticscholar.orgnih.gov

Design Principles for Thiophene-2-carbaldehyde Oxime-based Sensors

The design of a thiophene-based chemosensor typically involves integrating three key components into a single molecular framework:

A Signaling Unit (Fluorophore/Chromophore): This is the part of the molecule responsible for the optical signal (e.g., the thiophene ring itself or a larger conjugated system it is part of). Thiophene and its derivatives are often used in advanced materials for their electronic and optical properties. nih.govjournalskuwait.org

A Recognition Site (Receptor): This is a specific functional group designed to selectively bind with the target analyte. In the case of this compound, the oxime group (-C=N-OH), along with the adjacent thiophene ring, can act as a binding site for metal ions. cymitquimica.com The design can be tailored by introducing other binding groups to target specific analytes.

A Linker/Spacer: This unit connects the signaling unit and the recognition site.

The fundamental principle is that the binding of the analyte to the recognition site causes a change in the electronic properties of the entire molecule, which in turn modulates the output of the signaling unit. For example, a new thiophene hydrazide derivative was designed as a dual-functional chemosensor where the hydrazide moiety acts as the recognition site. nih.gov

Spectroscopic Response Mechanisms for Analyte Detection

The detection of an analyte by a thiophene-based chemosensor is observed through changes in its absorption (colorimetric) or emission (fluorimetric) spectra.

Colorimetric Sensing: This involves a visible color change upon interaction with the analyte. A thiophene hydrazide derivative, for instance, was developed as a "naked-eye" colorimetric sensor for copper ions (Cu²⁺), with the solution changing from colorless to yellow upon detection. nih.gov Similarly, a thiophene-based chemosensor engineered for arsenite (AsO₂⁻) and phosphate (B84403) (PO₄³⁻) ions showed distinct color changes from yellow to green for arsenite and yellow to blue for phosphate. researchgate.net

Fluorimetric Sensing (Fluorescence Turn-on/Turn-off): This method relies on changes in the fluorescence intensity of the sensor.

Fluorescence Quenching (Turn-off): The fluorescence of the sensor is diminished upon binding with the analyte. A heterocyclic aldehyde based on a thieno[3,2-b]thiophene (B52689) core exhibited fluorescence quenching in the presence of several metal cations, including Hg²⁺, Fe²⁺, and Cu²⁺. semanticscholar.org

Fluorescence Enhancement (Turn-on): The sensor, initially non-fluorescent or weakly fluorescent, becomes highly fluorescent after binding the analyte. The same thiophene hydrazide derivative that detected Cu²⁺ colorimetrically also functioned as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), emitting a green fluorescence. nih.gov

The mechanism behind these spectral changes often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). The binding of the analyte alters the electronic distribution within the sensor molecule, activating or deactivating these photophysical pathways, which results in the observed change in color or fluorescence. The high sensitivity of these methods allows for the detection of analytes at very low concentrations, with detection limits reported in the nanomolar (nM) range. nih.gov

| Sensor Base | Analyte(s) Detected | Sensing Method | Spectroscopic Response | Reference |

| Thiophene Hydrazide Derivative | Cu²⁺ | Colorimetric | Colorless to Yellow | nih.gov |

| Thiophene Hydrazide Derivative | Al³⁺ | Fluorimetric | Green Fluorescence Turn-on | nih.gov |

| Thieno[3,2-b]thiophene Aldehyde | Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, Al³⁺ | Fluorimetric | Fluorescence Quenching | semanticscholar.org |

| Thiophene-based Hydrazone (TPNH) | AsO₂⁻ | Colorimetric | Yellow to Green | researchgate.net |

| Thiophene-based Hydrazone (TPNH) | PO₄³⁻ | Colorimetric | Yellow to Blue | researchgate.net |

Precursors for Polymer Synthesis and Advanced Organic Materials

Thiophene-2-carbaldehyde and its oxime derivative serve as versatile building blocks in the synthesis of advanced organic materials, particularly conducting polymers. Their utility stems from the inherent electronic properties of the thiophene ring, which can be incorporated into larger polymeric structures to create materials with tailored functionalities.

Integration into Polythiophene and Other Polymer Architectures

The direct polymerization of thiophene-2-carbaldehyde is a key method for creating novel polythiophene derivatives. Research has demonstrated the synthesis of poly(thiophene-2-carbaldehyde) through an acid-catalyzed process. journalskuwait.orgresearchgate.net In one method, thiophene-2-carbaldehyde is polymerized using hydrochloric acid as a catalyst in an alcohol solvent, such as methanol. journalskuwait.org The reaction proceeds at room temperature over 48 hours, resulting in the formation of a black precipitate of poly(thiophene-2-carbaldehyde). journalskuwait.org This method represents a straightforward approach to synthesizing a polymer where the thiophene-2-carbaldehyde unit is the repeating monomer. The polymerization is understood to occur via the aldehyde group through an electrophilic addition mechanism. journalskuwait.org

Beyond direct polymerization, thiophene derivatives are integrated into other polymer architectures to combine the properties of different polymer classes. For instance, thiophene-substituted 2-oxazolines and 2-oxazines have been synthesized and subsequently polymerized via cationic ring-opening methods. helsinki.fi This approach yields thiophene-bearing poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi), effectively creating a polymer backbone (POx or POzi) with pendant thiophene groups. helsinki.fi This covalent integration allows for the creation of precursor polymers that are thermally stable and potentially melt-processable, which can later be converted into conductive polymer systems. helsinki.fi The ability to create random copolymers by introducing other monomers, like aliphatic 2-oxazolines, further allows for the fine-tuning of the final material's properties. helsinki.fi

The synthesis of various polythiophene derivatives containing different side groups is a common strategy to enhance properties like solubility and processability while modulating electronic characteristics. nih.gov While not directly involving the oxime, the principles are applicable. For example, polythiophene derivatives with pyrazoline side groups have been synthesized by chemical oxidative coupling using iron(III) chloride (FeCl3). nih.gov This highlights a general and powerful method for creating functionalized polythiophenes from appropriately substituted thiophene monomers.

Properties of Derived Materials (e.g., Electronic, Optical)

Polymers derived from thiophene-2-carbaldehyde exhibit distinct physical, electronic, and optical properties stemming from their molecular structure.

Physical and Morphological Properties: Poly(thiophene-2-carbaldehyde) synthesized via acid catalysis is a dark greenish-black powder. journalskuwait.org It demonstrates limited solubility in common organic solvents like alcohols and ethers but is partially soluble in acetone, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). journalskuwait.org The polymer has a high melting point, recorded at 313°C, before decomposing. journalskuwait.org Morphological analysis using a scanning electron microscope (SEM) reveals that the polymer consists of spherical particles with a rough surface, having average diameters around 127 nanometers. journalskuwait.org

Electronic and Optical Properties: Polythiophene and its derivatives are renowned for their semiconducting nature and interesting electronic and optical activities, which are linked to a relatively low band gap energy. journalskuwait.org The electronic properties of these polymers are determined by factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com In polythiophenes, as the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, leading to a smaller energy gap. mdpi.com

For poly(thiophene-2-carbaldehyde), UV-Vis spectroscopy of the reaction mixture during polymerization shows maximum absorption peaks at 443 nm, 657 nm, and 746 nm, indicating the formation of a conjugated system. journalskuwait.orgresearchgate.net The presence of the thiophene ring and the conjugated polymer backbone allows for π-electron delocalization, which is fundamental to the material's electronic and optical characteristics. journalskuwait.orgmdpi.com Polymers derived from thiophene-functionalized 2-oxazolines and 2-oxazines exhibit high thermal stability (beyond 250°C) and glass transition temperatures between 50°C and 100°C, making them suitable for thermal processing. helsinki.fi

Table 1: Properties of Poly(thiophene-2-carbaldehyde)

| Property | Value/Observation | Source(s) |

|---|---|---|

| Physical Appearance | Dark greenish-black powder | journalskuwait.org |

| Solubility | Insoluble in alcohols, ethers; Partially soluble in acetone, THF, DMF, DMSO | journalskuwait.org |

| Melting Point | 313 °C (decomposes) | journalskuwait.org |

| Morphology | Spherical particles with a rough surface (avg. diameter ~127 nm) | journalskuwait.org |

| Elemental Composition (EDX) | C: 63.0%, S: 11.17%, Cl: 12.6%, O: 11.2% | journalskuwait.org |

| UV-Vis Absorption Maxima | 443 nm, 657 nm, 746 nm | journalskuwait.orgresearchgate.net |

Applications in Catalysis (e.g., as Ligands in Metal-Catalyzed Reactions)

The thiophene moiety, particularly when functionalized, can act as an effective ligand in metal-catalyzed reactions. The sulfur atom in the thiophene ring and other potential donor atoms within the molecule, such as the nitrogen and oxygen in the oxime group, can coordinate with metal centers, influencing the catalyst's activity and selectivity.

Derivatives of thiophene-2-carbaldehyde have been utilized to create complex ligands for transition metal catalysts. For example, a ditopic thiophene-N-heterocyclic carbene (NHC) ligand has been used to synthesize palladium(II) complexes. nih.gov These types of ligands are valuable in catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds in the synthesis of substituted aromatic compounds and advanced materials. nih.govmdpi.com The functional groups on the ligand can stabilize the metal center and modulate its electronic and steric properties, thereby controlling the catalytic cycle.

In one specific instance, a palladium complex was synthesized using a ligand derived from a thioether-functionalized benzo[d]thiazole, which underwent an unexpected rearrangement to form a tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complex. nih.gov This demonstrates the reactivity of thiophene-based structures and their potential to form novel catalytic species. The use of thiophene derivatives in metal-catalyzed reactions is a key strategy for synthesizing complex organic molecules and materials, including aryl-substituted thiophenes that are themselves important in materials science. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for Thiophene 2 Carbaldehyde Oxime

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiophene-2-carbaldehyde (B41791) oxime is intrinsically linked to the synthesis of its precursor, thiophene-2-carbaldehyde. Research in this area is increasingly focused on developing more efficient and environmentally friendly methods. Traditional methods for the synthesis of thiophene-2-carbaldehyde have included the acylation of a thiophene (B33073) compound with N-methylformanilide, a process that has been refined to control reaction temperatures and improve yields google.com. More recent approaches have explored the use of solid phosgene (B1210022) and N,N-dimethylformamide in a one-step synthesis, offering a different route to the aldehyde precursor google.com.

A significant advancement in the synthesis of related thiophene derivatives is the adoption of sustainable methodologies such as ultrasound-assisted synthesis. For instance, the synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, a derivative of thiophene-2-carbaldehyde, was achieved with a significantly reduced reaction time and increased yield using ultrasound irradiation compared to conventional heating methods nih.gov. This highlights a promising avenue for the greener synthesis of thiophene-2-carbaldehyde oxime itself. The use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions has also proven effective for synthesizing aryl-substituted thiophene-2-carbaldehydes, demonstrating the versatility of catalytic systems in creating diverse thiophene-based structures nih.gov.